molecular formula C10H6BrClN2O B15055424 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one

5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one

Cat. No.: B15055424
M. Wt: 285.52 g/mol
InChI Key: IBEOMGHKTXJUPB-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and phenyl groups in the structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyrimidine derivatives.

    Bromination and Chlorination: Bromine and chlorine are introduced into the pyrimidine ring through electrophilic aromatic substitution reactions.

    Phenylation: The phenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the halogen atoms, leading to dehalogenation.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the phenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-phenylpyrimidin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-2-phenylpyrimidin-4(3H)-one: Lacks the bromine atom, potentially altering its chemical properties.

    2-Phenylpyrimidin-4(3H)-one: Lacks both halogen atoms, which can significantly change its reactivity and applications.

Uniqueness

5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potentially lead to unique biological activities compared to its analogs.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-bromo-4-chloro-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H6BrClN2O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,14,15)

InChI Key

IBEOMGHKTXJUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)Br)Cl

Origin of Product

United States

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